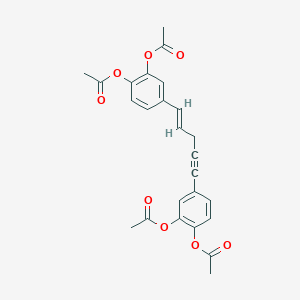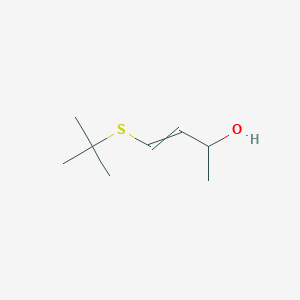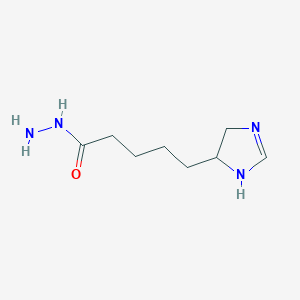
5-(4,5-dihydro-1H-imidazol-5-yl)pentanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,5-dihydro-1H-imidazol-5-yl)pentanehydrazide: is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,5-dihydro-1H-imidazol-5-yl)pentanehydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a hydrazide with an imidazole derivative. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of acids or bases.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-(4,5-dihydro-1H-imidazol-5-yl)pentanehydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor agonists. Its imidazole ring is known to interact with biological targets, making it a valuable tool in drug discovery.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Imidazole-containing compounds are known for their antimicrobial, antifungal, and anticancer properties, and this compound is no exception .
Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-(4,5-dihydro-1H-imidazol-5-yl)pentanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .
Comparison with Similar Compounds
- 2-(4,5-dihydro-1H-imidazol-2-yl)phenol
- 4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine
- 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one
Uniqueness: What sets 5-(4,5-dihydro-1H-imidazol-5-yl)pentanehydrazide apart from similar compounds is its specific hydrazide functional group, which imparts unique reactivity and biological activity. This functional group allows for the formation of hydrazone derivatives, which can be valuable in medicinal chemistry for the development of new drugs .
Properties
CAS No. |
88193-31-1 |
|---|---|
Molecular Formula |
C8H16N4O |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
5-(4,5-dihydro-1H-imidazol-5-yl)pentanehydrazide |
InChI |
InChI=1S/C8H16N4O/c9-12-8(13)4-2-1-3-7-5-10-6-11-7/h6-7H,1-5,9H2,(H,10,11)(H,12,13) |
InChI Key |
XVCLSOVELGTMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC=N1)CCCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


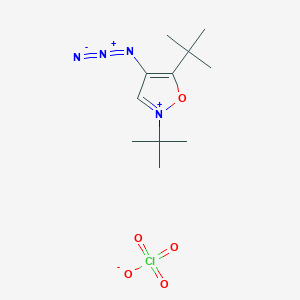
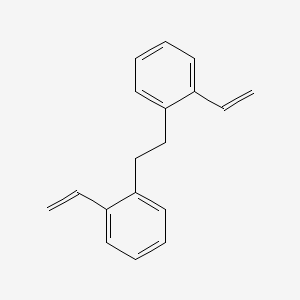
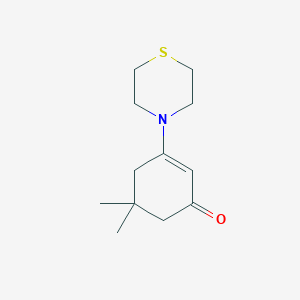
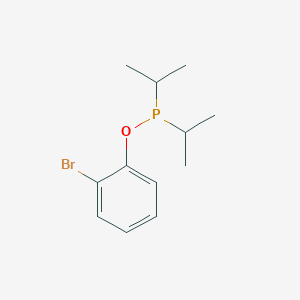
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
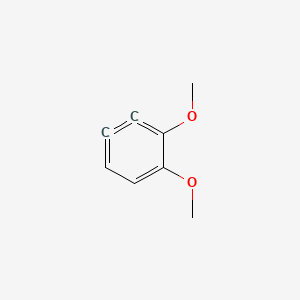
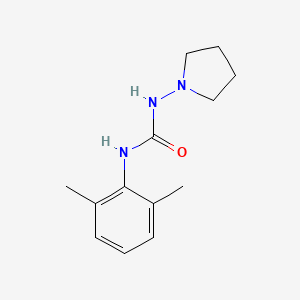
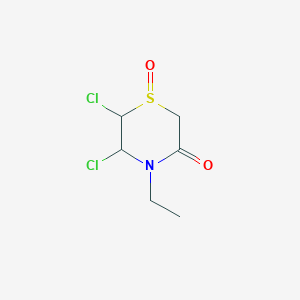

![Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate](/img/structure/B14406061.png)
